molecular formula C17H13NO B100779 N-2-Naphthylbenzamide CAS No. 18271-22-2

N-2-Naphthylbenzamide

Cat. No.: B100779
CAS No.: 18271-22-2
M. Wt: 247.29 g/mol
InChI Key: PBVHCWSPPOGLNA-UHFFFAOYSA-N
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Description

N-2-Naphthylbenzamide is a benzamide derivative featuring a naphthyl group substituted at the N-2 position of the benzamide backbone. Its structure comprises a benzoyl group (C₆H₅CO-) linked to a 2-naphthylamine moiety, rendering it distinct from simpler aryl-substituted benzamides. This compound is primarily utilized in metal-catalyzed C–H bond functionalization reactions, though its utility is constrained by its monodentate coordination capability (N-only), which limits its efficacy compared to bidentate ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-2-Naphthylbenzamide can be synthesized through the reaction of 2-naphthylamine with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{NH}_2 + \text{C}6\text{H}5\text{COCl} \rightarrow \text{C}{17}\text{H}{13}\text{NO} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-2-Naphthylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Scientific Research Applications

N-2-Naphthylbenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-2-Naphthylbenzamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following sections compare N-2-naphthylbenzamide with key analogs in terms of structural features , coordination chemistry , reactivity , and applications .

Substituent Effects on Coordination and Reactivity

Compound Substituents Coordination Ability Reactivity in C–H Activation Reference
This compound N-2-naphthyl Monodentate (N-only) Fails to produce alkylated products in Ni-catalyzed reactions
8-Aminoquinolinyl derivatives N,N-bidentate directing group Bidentate (N,N) Enables successful C–H alkylation
N-Benzoyl-2-hydroxybenzamide 2-hydroxy, benzoyl O,N-bidentate (inferred) Used in palladium-catalyzed elaboration (e.g., Scheme 2 in )
N-(2-Ethylhexyl)benzamide 2-ethylhexyl chain Non-coordinating No catalytic data; limited to R&D due to uncharacterized toxicity

Key Insights :

  • Coordination Mode: this compound’s monodentate nature contrasts sharply with 8-aminoquinolinyl (N,N) and N,O-bidentate derivatives (e.g., ), which enhance metal-binding efficiency and catalytic turnover .
  • Reactivity in Catalysis : The absence of a second coordinating atom in this compound disfavors its use in nickel-catalyzed alkylation, whereas bidentate ligands stabilize transition states via chelation .

Electronic and Steric Modifications

  • Hydroxy-Substituted Analogs : Derivatives such as N-hydroxy-2-nitro-N-phenylbenzamide () introduce hydrogen-bonding capacity , which may influence solubility and biological interactions.

Biological Activity

N-2-Naphthylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a naphthyl group attached to a benzamide structure. Its molecular formula is C15H13NC_{15}H_{13}N with a molecular weight of approximately 225.27 g/mol. The synthesis typically involves the reaction of 2-naphthylamine with benzoyl chloride under controlled conditions, yielding this compound as a key intermediate in various chemical reactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds related to naphthylbenzamide have shown effectiveness against various bacterial strains. Studies suggest that derivatives can inhibit specific enzymes involved in bacterial resistance mechanisms .
  • Anticancer Properties : Some derivatives of naphthylbenzamide have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. For instance, modifications to the naphthyl group can enhance activity against specific cancer types.
  • Efflux Pump Inhibition : Recent studies have highlighted the ability of certain naphthylbenzamide derivatives to inhibit bacterial efflux pumps, which are critical in antibiotic resistance. Compounds such as 7c and 12i have been identified as potent efflux pump inhibitors (EPIs), enhancing the efficacy of existing antibiotics .

Table 1: Summary of Biological Activities

Activity Description References
AntimicrobialEffective against various bacterial strains; inhibits resistance mechanisms ,
AnticancerCytotoxic effects on cancer cell lines; potential for further development
Efflux Pump InhibitionInhibits AcrB efflux pump; enhances antibiotic efficacy

Case Study: Antimicrobial Activity

A study focused on the synthesis and evaluation of 4-substituted naphthamide derivatives, including this compound, demonstrated significant antimicrobial activity against resistant bacterial strains. The compounds were tested for their ability to synergize with antibiotics, revealing that certain derivatives could lower the effective concentration needed for antibiotic action .

Case Study: Anticancer Properties

Another investigation assessed the cytotoxicity of this compound derivatives against human cancer cell lines. The results indicated that modifications to the naphthyl group significantly influenced the compound's ability to induce apoptosis in cancer cells. This suggests that further structural optimization could yield more potent anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, particularly those related to bacterial metabolism and cancer cell proliferation.
  • Receptor Interaction : Binding studies have indicated that this compound interacts with specific cellular receptors, potentially modulating signaling pathways associated with drug resistance and tumor growth .

Q & A

Basic Research Questions

Q. How can the structural identification of N-2-Naphthylbenzamide and its analogs be validated experimentally?

  • Methodological Answer: Utilize spectroscopic techniques such as NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure. Cross-reference with computational tools (e.g., PubChem’s InChIKey validation ) and crystallographic data if available. For analogs, compare substituent effects on spectral shifts, particularly in carbonyl (C=O) and aromatic proton regions .

Q. What synthetic routes are most reliable for preparing this compound derivatives?

  • Methodological Answer: A common approach involves coupling 2-naphthylamine with benzoyl chloride derivatives under reflux in anhydrous pyridine or dichloromethane . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. For regioselective substitutions, employ protecting groups (e.g., TIPSCl for hydroxyl groups) and catalytic hydrogenation (Pd/C, H₂) for deprotection .

Q. How does solvent polarity affect the solubility and stability of this compound?

  • Methodological Answer: Conduct solubility tests in aprotic (e.g., DMSO, DMF) and protic solvents (e.g., MeOH, H₂O) to determine polarity-dependent behavior. Monitor degradation via HPLC under accelerated stability conditions (e.g., 40°C/75% RH). Hydrophobic substituents (e.g., methoxy or benzyl groups) enhance solubility in organic solvents but reduce aqueous stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

  • Methodological Answer: Systematically modify substituents on the benzamide core (e.g., electron-withdrawing/donating groups) and assess biological activity (e.g., enzyme inhibition, cytotoxicity). Use molecular docking to predict binding affinities to target proteins (e.g., kinases) and validate with in vitro assays . Compare results with structurally related compounds (e.g., N-benzoyl-2-hydroxybenzamide or thiazolo-pyridine derivatives ).

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer: Perform meta-analyses of published datasets to identify variables (e.g., assay conditions, cell lines). Replicate experiments under standardized protocols (e.g., NIH/WHO guidelines) and apply statistical tools (ANOVA, Tukey’s HSD) to quantify variability. Cross-validate using orthogonal assays (e.g., SPR for binding vs. fluorescence-based activity assays) .

Q. How can computational modeling improve the design of this compound-based inhibitors?

  • Methodological Answer: Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular dynamics (MD) simulations to study protein-ligand interactions. Use QSAR models to predict pharmacokinetic parameters (e.g., logP, bioavailability) and prioritize candidates for synthesis .

Q. What experimental controls are critical for ensuring reproducibility in this compound synthesis?

  • Methodological Answer: Include negative controls (e.g., reactions without catalysts) and internal standards (e.g., deuterated solvents for NMR calibration). Document purity thresholds (≥95% by HPLC) and batch-to-batch variability using control charts. Adhere to FAIR data principles for sharing protocols .

Q. Methodological Best Practices

  • Data Validation: Cross-check experimental results with databases like PubChem and NIST Chemistry WebBook .
  • Ethical Compliance: Follow safety protocols (e.g., S24/25 for skin/eye protection ) and ethical guidelines for data reporting .
  • Literature Synthesis: Use systematic reviews to map knowledge gaps and prioritize research directions .

Properties

IUPAC Name

N-naphthalen-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)18-16-11-10-13-6-4-5-9-15(13)12-16/h1-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVHCWSPPOGLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20171322
Record name N-2-Naphthylbenzamide
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Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18271-22-2
Record name N-2-Naphthalenylbenzamide
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Record name N-2-Naphthylbenzamide
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Record name NSC99837
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Record name N-2-Naphthylbenzamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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